molecular formula C18H39NO2 B164526 DL-treo-Dihidroesfingosina CAS No. 6036-86-8

DL-treo-Dihidroesfingosina

Número de catálogo: B164526
Número CAS: 6036-86-8
Peso molecular: 301.5 g/mol
Clave InChI: OTKJDMGTUTTYMP-QZTJIDSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-threo-Dihydrosphingosine is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound contains two stereocenters, making it optically active and capable of existing in multiple stereoisomeric forms. Its unique structure allows it to participate in a variety of chemical reactions and biological processes.

Aplicaciones Científicas De Investigación

D-threo-Dihydrosphingosine has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials[][6].

Mecanismo De Acción

Target of Action

DL-threo-Dihydrosphingosine primarily targets Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the sphingolipid signaling pathway, which is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis .

Mode of Action

DL-threo-Dihydrosphingosine acts as a competitive inhibitor of SphK . It competes with the natural substrate sphingosine for the active site of the enzyme, thereby reducing the enzyme’s activity . This inhibition of SphK activity leads to a decrease in the production of sphingosine-1-phosphate, a potent signaling molecule .

Biochemical Pathways

The inhibition of SphK by DL-threo-Dihydrosphingosine affects several biochemical pathways. It inhibits the extracellular signal-regulated kinase (ERK) pathway , suggesting the participation of sphingosine kinase in this pathway . It also affects the calcium signaling pathway by inhibiting the mobilization of Ca2+ .

Pharmacokinetics

Its ability to inhibit sphk suggests that it can penetrate cell membranes and interact with intracellular targets

Result of Action

The inhibition of SphK by DL-threo-Dihydrosphingosine leads to a decrease in the production of sphingosine-1-phosphate . This can have various effects on the cell, including changes in cell proliferation, differentiation, and apoptosis . For example, it has been shown to increase the sensitivity of HEK-293 cells to fumonisin B1 cytotoxicity .

Action Environment

The action of DL-threo-Dihydrosphingosine can be influenced by various environmental factors. For example, the presence of other competitive inhibitors can affect its ability to inhibit SphK . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially affect its stability and efficacy.

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It could include toxicity information, safety precautions, and first aid measures .

Direcciones Futuras

This involves discussing potential future research or applications of the compound. It could include potential uses of the compound in medicine, industry, or other fields .

Análisis Bioquímico

Biochemical Properties

DL-threo-Dihydrosphingosine interacts with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of sphingosine kinase, an enzyme that phosphorylates sphingosine to generate sphingosine-1-phosphate . This interaction influences the balance of lipid mediators, ceramide, sphingosine, and sphingosine-1-phosphate .

Cellular Effects

DL-threo-Dihydrosphingosine has been shown to influence various types of cells and cellular processes. For instance, it increases the sensitivity of HEK-293 cells to fumonisin B1 cytotoxicity . It also inhibits the activation of two cyclin-dependent kinases induced by platelet-derived growth factor (PDGF), but not by epidermal growth factor (EGF) .

Molecular Mechanism

At the molecular level, DL-threo-Dihydrosphingosine exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a competitive inhibitor of sphingosine kinase, preventing the production of sphingosine-1-phosphate . This inhibition affects the activation of certain kinases induced by PDGF .

Temporal Effects in Laboratory Settings

The effects of DL-threo-Dihydrosphingosine change over time in laboratory settings. It demonstrates inhibition of Ca2+ mobilization, suggesting that it functions as an amplification for Ca2+ signals mediated by sphingosine kinase activity .

Metabolic Pathways

DL-threo-Dihydrosphingosine is involved in the sphingolipid metabolism pathway. It acts as a competitive inhibitor of sphingosine kinase, an enzyme that plays a crucial role in this pathway .

Subcellular Localization

Sphingosine kinases, which DL-threo-Dihydrosphingosine inhibits, have been found to be associated with the tonoplast .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-threo-Dihydrosphingosine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. For example, the reduction of a ketone precursor with a chiral borane reagent can yield the desired diol with high enantioselectivity .

Industrial Production Methods

Industrial production of D-threo-Dihydrosphingosine often employs biocatalytic processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered strains can produce the compound in large quantities. These strains are designed to express specific enzymes that catalyze the formation of the desired stereoisomer .

Análisis De Reacciones Químicas

Types of Reactions

D-threo-Dihydrosphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

    (2S,3S)-2-aminooctadecane-1,3-diol: Another stereoisomer with different biological activity.

    (2R,3S)-2-aminooctadecane-1,3-diol: A diastereomer with distinct chemical properties.

    (2S,3R)-2-aminooctadecane-1,3-diol: Another diastereomer with unique reactivity.

Uniqueness

D-threo-Dihydrosphingosine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in selective reactions and interact with specific molecular targets makes it valuable in various applications .

Propiedades

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-56-5
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-threo-Dihydrosphingosine
Reactant of Route 2
D-threo-Dihydrosphingosine
Reactant of Route 3
D-threo-Dihydrosphingosine
Reactant of Route 4
D-threo-Dihydrosphingosine
Reactant of Route 5
D-threo-Dihydrosphingosine
Reactant of Route 6
D-threo-Dihydrosphingosine
Customer
Q & A

Q1: What is the primary target of DL-threo-Dihydrosphingosine's action within cells?

A1: DL-threo-Dihydrosphingosine primarily acts as a competitive inhibitor of sphingosine kinase (SphK) [, , , , ]. This inhibition disrupts the balance of sphingolipid metabolites, typically leading to an accumulation of sphingosine and a decrease in sphingosine-1-phosphate (S1P) [, ].

Q2: What are the downstream consequences of inhibiting SphK with DL-threo-Dihydrosphingosine?

A2: Inhibiting SphK with DL-threo-Dihydrosphingosine triggers a cascade of effects, including:

  • Inhibition of cell growth and proliferation: By disrupting the balance of sphingolipid metabolites, threo-DHS can inhibit cell growth and proliferation in various cell lines, including fibroblasts [, , ], osteoblasts [], and cancer cells [, , ].
  • Induction of apoptosis: threo-DHS has been shown to induce apoptosis, or programmed cell death, in specific cell types like LLC-PK1 kidney cells [].
  • Modulation of inflammatory responses: The sphingosine kinase/S1P pathway is implicated in inflammation. threo-DHS displays anti-inflammatory effects by reducing S1P levels [].
  • Alteration of intracellular signaling pathways: threo-DHS can influence signaling pathways such as ERK [], AP-1 [, ], and those involved in calcium mobilization [, ].

Q3: How does DL-threo-Dihydrosphingosine's effect on sphingolipid metabolism differ from that of other related compounds, such as sphingosine itself?

A3: While both DL-threo-Dihydrosphingosine and sphingosine can influence sphingolipid signaling, their mechanisms differ. threo-DHS primarily acts by inhibiting SphK, thus preventing sphingosine phosphorylation. In contrast, sphingosine itself is a substrate for SphK and can be phosphorylated to S1P. Therefore, sphingosine can have both pro- and anti-proliferative effects depending on the cellular context and the balance of its metabolism [].

Q4: DL-threo-Dihydrosphingosine has been shown to affect calcium signaling. Can you elaborate on this?

A4: Yes, threo-DHS can influence calcium signaling in several ways. Studies in HL-60 cells suggest that while S1P production is required for calcium mobilization triggered by the P2Y(2) receptor, inhibiting SphK with threo-DHS blocks this effect []. threo-DHS also modulates calcium signaling in response to platelet-derived growth factor (PDGF) in oligodendrocytes []. These findings highlight the intricate interplay between sphingolipid metabolism and calcium signaling.

Q5: What is the molecular formula and molecular weight of DL-threo-Dihydrosphingosine?

A5: The molecular formula of DL-threo-Dihydrosphingosine is C18H41NO2, and its molecular weight is 303.53 g/mol.

Q6: How do structural modifications of DL-threo-Dihydrosphingosine influence its activity?

A6: Structural modifications, particularly at the amino group, significantly impact threo-DHS activity. N,N-dimethylsphingosine (DMS), for instance, is a more potent inhibitor of SphK than threo-DHS []. Understanding SAR is crucial for designing more specific and potent SphK inhibitors for potential therapeutic applications.

Q7: What in vitro and in vivo models have been used to study DL-threo-Dihydrosphingosine?

A7: threo-DHS has been extensively studied in various in vitro models, including:

  • Cell lines: Swiss 3T3 fibroblasts [, ], human skin fibroblasts [], HL-60 cells [], rat kidney cells [], human neuroblastoma and leukemia cells [], MC3T3-E1 osteoblasts [, , , ], and LLC-PK1 kidney cells [] are among the cell lines used to study its effects on cell growth, signaling, and apoptosis.
  • Isolated tissues: Rat aorta rings have been used to investigate its impact on vascular tone and nitric oxide release [].

Q8: What is known about the toxicity and safety profile of DL-threo-Dihydrosphingosine?

A8: Detailed information on the long-term toxicity and safety profile of threo-DHS in humans is currently limited. Most available data comes from in vitro and short-term in vivo studies. More comprehensive toxicological assessments are needed to evaluate its safety for potential therapeutic use.

Q9: What analytical techniques are commonly employed to study DL-threo-Dihydrosphingosine and its effects?

A9: Researchers employ various analytical methods, including:

  • Chromatographic techniques (TLC, HPLC): These methods separate and quantify threo-DHS and its metabolites in biological samples [, ].
  • Cell-based assays (proliferation, apoptosis, calcium imaging): These assess threo-DHS's biological effects on cells [, , , ].
  • Molecular biology techniques (Western blotting, PCR): Used to study the expression of proteins and genes involved in sphingolipid metabolism and signaling pathways affected by threo-DHS [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.